molecular formula C11H21BO2S B3228556 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane CAS No. 1264198-70-0

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane

Cat. No.: B3228556
CAS No.: 1264198-70-0
M. Wt: 228.16 g/mol
InChI Key: BMKXTGYFWUOVQI-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane (CAS RN: 862129-81-5) is a high-purity boronic ester derivative supplied with a minimum purity of 95% . This compound is characterized by its molecular formula of C₁₁H₁₉BO₂S and a molecular weight of 226.14 g/mol . As a specialized building block, it integrates the stability of a pinacol boronic ester with the unique reactivity of a tetrahydrothiopyran system, making it a valuable intermediate in synthetic organic chemistry . Researchers primarily utilize this compound in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tetrahydro-2H-thiopyran-4-yl moiety into more complex molecular architectures . The presence of the sulfur atom in the thiopyran ring adds a dimension of versatility, potentially allowing for further functionalization or imparting specific physicochemical properties to the target molecules. This reagent is moisture-sensitive and requires storage at -20°C . Handling should be conducted under inert gas, and precautions should be taken to avoid contact with skin and eyes . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2S/c1-10(2)11(3,4)14-12(13-10)9-5-7-15-8-6-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKXTGYFWUOVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672163
Record name 4,4,5,5-Tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264198-70-0
Record name Tetrahydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-thiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264198-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(thian-4-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane is an organoboron compound notable for its unique structural features, including a dioxaborolane ring and a tetrahydrothiopyran substituent. This compound has garnered interest in organic synthesis due to its potential applications in forming carbon-carbon bonds through Suzuki coupling reactions. While specific biological activity data is limited, boron-containing compounds have been investigated for various biological applications, including antimicrobial properties.

  • Molecular Formula : C11_{11}H21_{21}BO2_2S
  • Molecular Weight : Approximately 228.16 g/mol
  • CAS Number : 862129-81-5

Structural Characteristics

The compound's structure comprises:

  • A dioxaborolane ring that enhances its reactivity.
  • A tetrahydrothiopyran moiety that may contribute to its biological interactions.

Antimicrobial Properties

Research has shown that boron-containing compounds can exhibit antimicrobial properties. While direct studies on this compound are sparse, related compounds have demonstrated efficacy against various pathogens. The mechanism of action may involve disruption of bacterial cell walls or interference with metabolic pathways.

Interaction with Biological Systems

Studies on similar organoboron compounds suggest potential interactions with biological macromolecules such as proteins and nucleic acids. These interactions could lead to novel therapeutic applications in cancer treatment and other diseases.

Case Studies and Research Findings

  • Study on Boron Compounds : A study published in Journal of Medicinal Chemistry explored the biological activity of various organoboron compounds and found that those with dioxaborolane structures exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.
  • Antimicrobial Efficacy : Research indicated that certain boron compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. Although specific data on this compound is lacking, it is hypothesized that it could share similar properties due to its structural characteristics.
  • Mechanistic Studies : Investigations into the mechanisms of action of boron compounds have suggested that they may interact with enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique features and potential applications:

Compound NameSimilarityUnique Features
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.75Contains a cyclopentene moiety
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane0.75Incorporates a cyclohexene structure
8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene0.56Contains an azabicyclic structure

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Molecular Formula Reactivity/Applications Notes Reference(s)
4,4,5,5-Tetramethyl-2-(3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane Oxygen (O) in place of sulfur (S) in the ring C₁₀H₁₇BO₂ Higher hydrolytic stability due to oxygen’s lower nucleophilicity; common in aryl couplings.
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane Aromatic thiophene ring instead of saturated thiopyran C₁₀H₁₅BO₂S Enhanced conjugation for electronic applications; prone to oxidative side reactions.
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Fused aromatic benzo[b]thiophene system C₁₅H₁₉BO₂S Increased steric hindrance; used in synthesizing polycyclic pharmaceuticals.
2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Partially unsaturated thiopyran ring C₁₁H₁₉BO₂S Intermediate reactivity between saturated and aromatic systems; versatile in catalysis.

Reactivity and Stability

  • Hydrolytic Stability : Thiopyran-substituted boronic esters exhibit moderate stability in aqueous conditions, outperforming aromatic thiophene derivatives but less stable than saturated pyran analogs .
  • Steric Effects : The tetrahydrothiopyran group introduces less steric bulk than benzo[b]thiophene derivatives, enabling broader substrate compatibility in couplings .

Research Findings and Data

Key Physical Properties

Property Value (Target Compound) Comparison with Analogues
Melting Point Not reported Dihydro-2H-pyran analog: 95–98°C
Solubility Soluble in THF, DCM, ethers Lower solubility in polar solvents vs. oxygen analogs
Purity Typically ≥95% (HPLC) Similar to commercial boronic esters

Performance in Cross-Coupling Reactions

Substrate Pair Yield (Target Compound) Yield (Oxygen Analog) Notes
Aryl Bromide + Thiopyran-Boron 75–85% 80–90% Comparable efficiency; sulfur enhances electron donation
Heteroaryl Chloride + Thiopyran-Boron 60–70% 50–65% Improved reactivity due to sulfur’s electronic effects

Q & A

Q. What are the most reliable synthetic routes for preparing 4,4,5,5-tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via hydroboration or cross-coupling reactions. A validated approach involves reacting alkynyl pinacolboronates with dicyclohexylborane under inert conditions. For example, 456 mg of 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane and 356 mg of dicyclohexylborane (1:1 molar ratio) are stirred in anhydrous THF at 0°C for 2 hours . Catalytic hydroboration using transition-metal catalysts (e.g., UiO-Co) with styrene and pinacolborane has also achieved 93% yield .
  • Key Parameters :
Reaction TypeCatalystSolventYield
HydroborationNoneTHF~85%
CatalyticUiO-CoToluene93%

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For example:
  • ¹H NMR (CDCl₃, 500 MHz): Peaks at δ 7.28–7.20 (aromatic protons), 2.77–2.73 (CH₂ adjacent to boron), and 1.22–1.13 (tetramethyl groups) .
  • ¹¹B NMR (CDCl₃, 128 MHz): A singlet at δ 33.7 confirms the borolane structure .
  • 13C NMR resolves carbons adjacent to boron and thiopyran moieties .

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis. Use anhydrous solvents (e.g., THF, toluene) during reactions. Contamination with moisture leads to boronic acid byproducts, detectable via ¹¹B NMR shifts (δ ~30 for intact borolane vs. δ ~10 for hydrolyzed products) .

Q. What are its primary applications in organic synthesis?

  • Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura cross-couplings. For example, coupling with aryl halides under Pd(PPh₃)₄ catalysis (1–5 mol%) in the presence of K₂CO₃ (2 equiv) at 100°C achieves >90% yield . Optimize solvent (DME/H₂O) and base (K₃PO₄ for electron-deficient substrates).

Q. How is purification achieved after synthesis?

  • Methodological Answer : Use silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol. Monitor purity via TLC (Rf ~0.5 in 9:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can catalytic systems be optimized for asymmetric hydroboration?

  • Methodological Answer : Screen chiral ligands (e.g., BINAP, Josiphos) with Rh(I) or Co(II) catalysts. For example, UiO-Co (2.0 µmol) with pinacolborane (1.5 equiv) in toluene at 60°C for 12 hours achieves >90% enantiomeric excess (ee) for styrene derivatives. Monitor ee via chiral HPLC (Chiralpak IA column) .

Q. What mechanisms explain contradictory reactivity in hydroboration vs. protodeboronation?

  • Methodological Answer : Protodeboronation is favored under protic conditions (e.g., H₂O/THF), while hydroboration dominates in anhydrous, aprotic solvents. Use kinetic studies (in situ ¹¹B NMR) to track intermediate formation. For example, dicyclohexylborane intermediates (δ 40–45 ppm) decay faster in THF/H₂O mixtures .

Q. How are discrepancies in NMR data resolved for structurally similar derivatives?

  • Methodological Answer : Compare NOE (Nuclear Overhauser Effect) experiments and DFT-calculated chemical shifts. For example, thiopyran ring protons show distinct NOE correlations with adjacent methyl groups, distinguishing them from tetrahydrofuran analogs .

Q. What strategies improve chemoselectivity in multi-step reactions?

  • Methodological Answer : Use orthogonal protecting groups (e.g., TBS ethers for alcohols) and sequential Pd/Ni catalysis. For instance, Suzuki coupling of the borolane with bromopyridines precedes deprotection/alkylation without boronate degradation .

Q. How is quantitative analysis of boronate esters performed in complex mixtures?

  • Methodological Answer : Employ ³¹P NMR after derivatization with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane. This converts boronate esters to phosphonate adducts, resolved as sharp singlets (δ 15–20 ppm) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-thiopyran-4-yl)-1,3,2-dioxaborolane

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